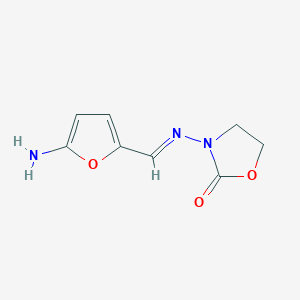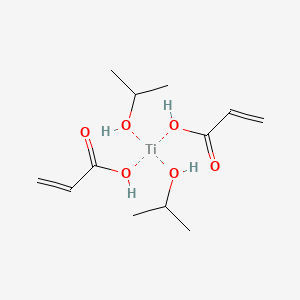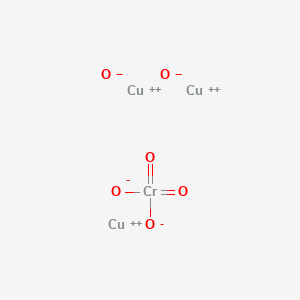
Tricopper chromate dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricopper chromate dioxide, with the molecular formula CrCu₃O₆, is a compound that consists of copper and chromium in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tricopper chromate dioxide can be synthesized through several methods, including:
Coprecipitation Method: This involves the simultaneous precipitation of copper and chromium salts from an aqueous solution, followed by calcination to form the desired compound.
Solid-State Reaction: This method involves mixing copper and chromium oxides in stoichiometric amounts and heating the mixture at high temperatures to induce a solid-state reaction.
Hydrothermal Synthesis: This method involves reacting copper and chromium salts in an aqueous solution under high pressure and temperature conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coprecipitation or solid-state reactions. These methods are preferred due to their scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Tricopper chromate dioxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the copper and chromium ions undergo changes in their oxidation states.
Substitution Reactions: this compound can undergo substitution reactions where one or more of its constituent ions are replaced by other ions.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: The compound can be reduced using agents like sodium borohydride or hydrazine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Aplicaciones Científicas De Investigación
Tricopper chromate dioxide has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation reactions.
Materials Science: this compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Environmental Applications: The compound is explored for its potential in environmental remediation, such as the removal of pollutants from water and air.
Mecanismo De Acción
The mechanism by which tricopper chromate dioxide exerts its effects involves the interaction of its copper and chromium ions with various molecular targets. These interactions can lead to changes in the oxidation states of the ions, which in turn can drive various chemical reactions. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
Similar Compounds
Copper Chromite (CuCr₂O₄): Similar to tricopper chromate dioxide, copper chromite is used as a catalyst in various chemical reactions.
Copper Chromate (CuCrO₄): This compound also shares similar catalytic properties and is used in similar applications.
Uniqueness
This compound is unique due to its specific stoichiometric ratio and the resulting chemical properties
Propiedades
Número CAS |
66860-79-5 |
|---|---|
Fórmula molecular |
CrCu3O6 |
Peso molecular |
338.63 g/mol |
Nombre IUPAC |
tricopper;dioxido(dioxo)chromium;oxygen(2-) |
InChI |
InChI=1S/Cr.3Cu.6O/q;3*+2;;;2*-2;2*-1 |
Clave InChI |
SATNBJIUTWCEQI-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-][Cr](=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


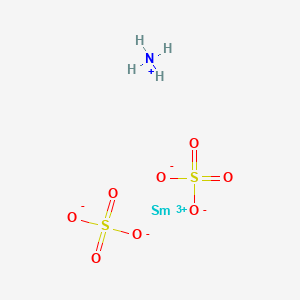
![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)
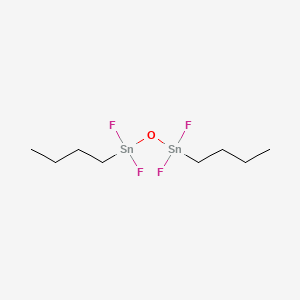

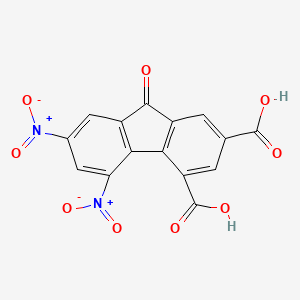


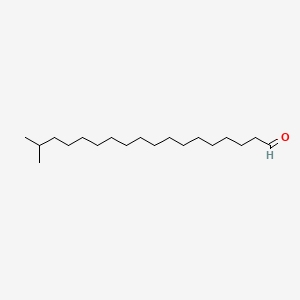
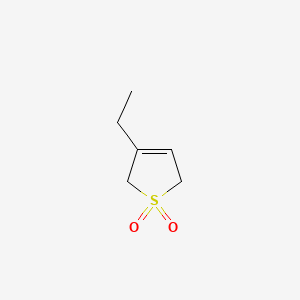
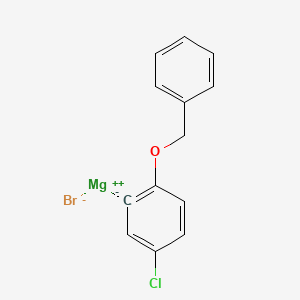
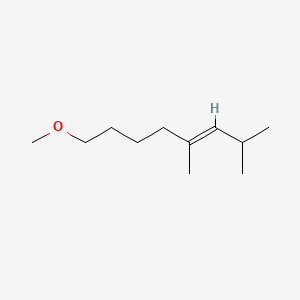
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
